![molecular formula C6H6ClN3O2 B8366153 (5E)-5-[amino-(hydroxyamino)methylidene]-3-chloropyridin-2-one](/img/structure/B8366153.png)
(5E)-5-[amino-(hydroxyamino)methylidene]-3-chloropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N’,6-dihydroxynicotinimidamide is a chemical compound with the molecular formula C6H6ClN3O2 It is a derivative of nicotinic acid and contains both chloro and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’,6-dihydroxynicotinimidamide typically involves the reaction of 6-chloronicotinonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures (around 75°C) for several hours. The resulting product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for 5-chloro-N’,6-dihydroxynicotinimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N’,6-dihydroxynicotinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-chloro-N’,6-dihydroxynicotinimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals or other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-chloro-N’,6-dihydroxynicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N-hydroxynicotinimidamide: A closely related compound with similar functional groups.
5-chloro-6-hydroxynicotinic acid: Another derivative of nicotinic acid with a hydroxyl group at the 6-position.
Uniqueness
5-chloro-N’,6-dihydroxynicotinimidamide is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C6H6ClN3O2 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
5-chloro-N'-hydroxy-6-oxo-1H-pyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-3(5(8)10-12)2-9-6(4)11/h1-2,12H,(H2,8,10)(H,9,11) |
Clave InChI |
NTWKNKXOJJHJNR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1C(=NO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


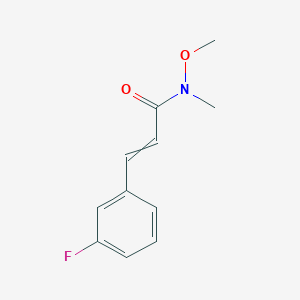
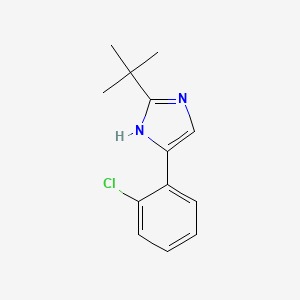

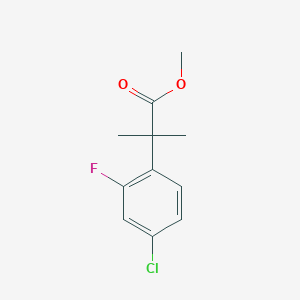
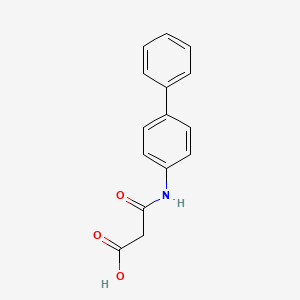
![8-chloro-1-methyl-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepine](/img/structure/B8366099.png)
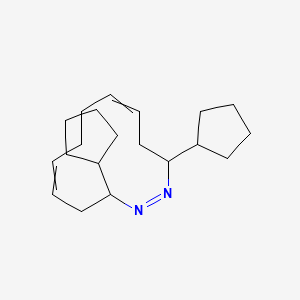
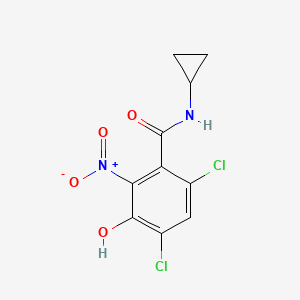
![2,5-bis[4-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)phenyl]furan](/img/structure/B8366119.png)
![5,6-Dihydrocyclobuta[f][1,3]benzodioxol-5-ylmethylamine](/img/structure/B8366123.png)
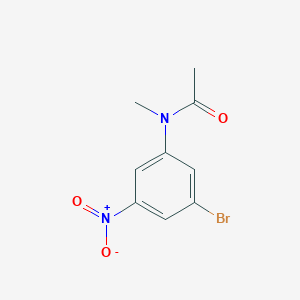
![(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[2-(2,4-dichloro-phenyl)-ethyl]-amine](/img/structure/B8366159.png)
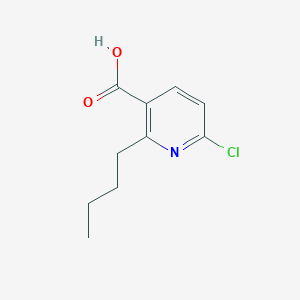
![tert-butyl (2S,3aS,6aS)-2-(hydroxymethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B8366162.png)
